molecular formula C18H17BrN2O4S B2966830 (5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324297-29-1

(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2966830
CAS No.: 1324297-29-1
M. Wt: 437.31
InChI Key: HYWADWVXRLJXCB-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that exhibits a broad range of functionalities. This intricate molecule combines the characteristics of furan, thiazole, and piperidine structures, making it a significant subject for scientific research.

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 5-Bromofuran-2-carboxylic acid

    • React bromine with furan-2-carboxylic acid in a suitable solvent under controlled temperature and stirring conditions to yield 5-bromofuran-2-carboxylic acid.

  • Step 2: Formation of Intermediate (5-Methoxybenzo[d]thiazol-2-yl) chloride

    • Chlorinate 5-methoxybenzo[d]thiazole under appropriate conditions using thionyl chloride or a similar reagent to obtain the desired intermediate.

  • Step 3: Coupling Reaction

    • Couple the synthesized 5-bromofuran-2-carboxylic acid with the intermediate (5-methoxybenzo[d]thiazol-2-yl) chloride in the presence of a base like triethylamine and a coupling reagent such as EDCI (N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide) to achieve the compound.

Industrial Production Methods:

  • Industrial production often involves scaling up these steps with optimizations for higher yields, safer conditions, and cost-efficiency, leveraging automated reactors and continuous flow systems.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation reactions forming highly functionalized derivatives.

  • Reduction: Functional groups within the compound may be selectively reduced using hydrogenation techniques.

  • Substitution: The bromine atom at the 5-position of the furan ring can be substituted with nucleophiles like amines, thiols, and alcohols.

Common Reagents and Conditions:

  • Oxidation: Often involves oxidizing agents like KMnO₄ or mCPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: Utilizes catalysts like Pd/C (Palladium on Carbon) in hydrogenation.

  • Substitution: Conditions typically include a base such as NaH (Sodium hydride) and aprotic solvents.

Major Products Formed:

  • Oxidation products include ketones and carboxylic acids.

  • Reduction products include alcohols and amines.

  • Substitution reactions yield various derivatives depending on the nucleophile used.

Mechanism of Action

Scientific Research Applications

This compound finds wide application in:

  • Chemistry: Used in studying the reactivity of complex organic structures.

  • Biology: Investigated for its potential pharmacological properties, particularly in the context of neurotransmitter systems.

  • Medicine: Explored for therapeutic potential, including anti-inflammatory and anti-cancer activities.

  • Industry: Utilized in the synthesis of advanced materials and as a precursor for fine chemicals.

Mechanism:

  • The compound’s mechanism of action is primarily through interaction with specific molecular targets such as enzymes or receptors.

Molecular Targets and Pathways:

  • It potentially modulates pathways involving neurotransmitters due to its structural similarity to known bioactive compounds.

Comparison with Similar Compounds

  • (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

  • 5-Bromofuran-2-carboxylic acid derivatives

Uniqueness:

  • The combination of the bromofuran and methoxybenzo[d]thiazole moieties linked through a piperidine ring stands out due to its unique structural features and potential bioactivity, distinguishing it from other related compounds.

This detailed analysis sheds light on the significance and versatility of (5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone, from its synthetic methodologies to its diverse applications and mechanism of action.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-23-12-2-4-15-13(10-12)20-18(26-15)24-11-6-8-21(9-7-11)17(22)14-3-5-16(19)25-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWADWVXRLJXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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